BenchChemオンラインストアへようこそ!

ML226

ABHD11 pharmacology serine hydrolase probe development competitive ABPP

ML226 (CAS 2055172-43-3, SID 99445332, also designated AA44-1 or compound is a covalent, triazole urea-based small-molecule inhibitor of α/β-hydrolase domain-containing protein 11 (ABHD11), a poorly characterized mitochondrial metabolic serine hydrolase implicated in T-cell immunometabolism and Williams-Beuren syndrome. It was discovered and optimized as an 'anti-probe' control during the NIH Molecular Libraries Program development of the LYPLA1/LYPLA2 dual inhibitor ML211, and is now independently recognized as the pre-eminent selective chemical probe for ABHD11.

Molecular Formula C23H26N4O2
Molecular Weight 390.487
Cat. No. B1574374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML226
SynonymsML226;  ML-226;  ML 226.; (2-ethylpiperidin-1-yl)(4-(hydroxydiphenylmethyl)-2H-1,2,3-triazol-2-yl)methanone
Molecular FormulaC23H26N4O2
Molecular Weight390.487
Structural Identifiers
SMILESCCC1N(C(N2N=CC(C(C3=CC=CC=C3)(O)C4=CC=CC=C4)=N2)=O)CCCC1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

ML226 (ML-226) Chemical Probe: Potency, Selectivity & Procurement Data Sheet for ABHD11 Inhibition


ML226 (CAS 2055172-43-3, SID 99445332, also designated AA44-1 or compound 12) is a covalent, triazole urea-based small-molecule inhibitor of α/β-hydrolase domain-containing protein 11 (ABHD11), a poorly characterized mitochondrial metabolic serine hydrolase implicated in T-cell immunometabolism and Williams-Beuren syndrome [1]. It was discovered and optimized as an 'anti-probe' control during the NIH Molecular Libraries Program development of the LYPLA1/LYPLA2 dual inhibitor ML211, and is now independently recognized as the pre-eminent selective chemical probe for ABHD11 [2]. The compound carbamoylates the active-site serine nucleophile of ABHD11, providing complete and selective target engagement at sub-nanomolar concentrations in living cells [1].

Why ABHD11-Targeting Probes Cannot Be Substituted: Critical Selectivity Gaps Between ML226 and Its Closest Analogs


The ABHD11 inhibitor landscape is sparse, comprising only a handful of chemically distinct chemotypes: ML226 (triazole urea), WWL222 (carbamate), AA44-2 (triazole urea), and ML211 (triazole urea, dual LYPLA1/LYPLA2 inhibitor with ABHD11 off-target activity). Critically, these compounds are not interchangeable. WWL222 exhibits nanomolar potency against mouse ABHD11 but is inactive against the human ortholog, precluding its use in human cell-based studies [1]. ML211 is a dual inhibitor of LYPLA1 (IC50 = 17 nM) and LYPLA2 (IC50 = 30 nM) with ABHD11 as an anti-target (IC50 = 10 nM), making it unsuitable for experiments requiring selective ABHD11 perturbation without confounding palmitoyl thioesterase inhibition [2]. AA44-2, while exceptionally potent against mouse ABHD11 (IC50 = 1 nM in gel-based ABPP), lacks the comprehensive selectivity profiling across human serine hydrolases that has been established for ML226 [3]. These fundamental differences in species cross-reactivity, target selectivity, and off-target profiles mean that experimental outcomes are highly probe-dependent; substitution without verification risks misattributing phenotypes to the wrong enzyme.

ML226 Quantitative Differentiation Evidence: Head-to-Head Potency, Selectivity & Functional Comparisons Against ABHD11 Probe Alternatives


Superior In Vitro Potency on Human ABHD11: ML226 vs. WWL222 Carbamate

ML226 is 11-fold more potent against human ABHD11 than the previously reported carbamate-based inhibitor WWL222, as explicitly stated in the NIH Probe Report, making it the most potent human ABHD11 inhibitor characterized to date [1]. WWL222 has an IC50 of 170 nM against ABHD11 in gel-based competitive ABPP assays [2], whereas ML226 exhibits an IC50 of 15 nM under comparable in vitro conditions using soluble murine T-cell proteomes [1]. The 11-fold potency advantage is documented as a direct head-to-head comparison by the original probe developers.

ABHD11 pharmacology serine hydrolase probe development competitive ABPP

Defined Selectivity Window: 100-Fold Discrimination Against ~20 Serine Hydrolases

ML226 exhibits at least 100-fold selectivity for ABHD11 over all other serine hydrolases (~20 enzymes) profiled by gel-based competitive ABPP in murine T-cell proteomes, as reported in the definitive NIH Probe Report [1]. In contrast, its closest triazole urea congener ML211 inhibits ABHD11 (IC50 = 10 nM) but shows only 0-fold selectivity over ABHD11 relative to its primary targets LYPLA1 (IC50 = 17 nM) and LYPLA2 (IC50 = 30 nM), with ≥50-fold selectivity against other SHs [2]. ML211 is explicitly classified as a LYPLA1/LYPLA2 dual inhibitor with ABHD11 as the sole anti-target, whereas ML226 is the only probe in this chemotype series with ABHD11 as its primary and essentially exclusive target [1].

serine hydrolase selectivity profiling ABPP proteomics chemical probe qualification

Sub-Nanomolar In Situ Target Engagement in Living T-Cells

ML226 achieves complete and selective inhibition of ABHD11 at sub-nanomolar concentrations in living BW5147 murine T-cells, as determined by competitive ABPP of cell lysates following 4-hour compound incubation in serum-containing media [1]. While the formal in situ IC50 is reported as 0.68 nM by multiple vendor sources [2], the NIH Probe Report confirms 'complete and selective inhibition of ABHD11 at sub-nanomolar concentrations' in cultured T-cells using a 4-point 1:3 dilution series from 2.5 nM down to 75 pM [AID 504482] [1]. By comparison, the triazole urea AA44-2 achieves an in situ IC50 of 140-170 pM against mouse ABHD11 in T-cells [3], but its selectivity profile across human serine hydrolases is not as extensively characterized as ML226.

cellular target engagement in situ ABPP chemical probe validation

Functional Validation in T-Cell Immunometabolism: Cytokine Suppression and In Vivo Disease Delay

In a 2025 Nature Communications study, pharmacological inhibition of ABHD11 with ML226 (referred to as ML-226) dampened cytokine production (IFNγ, IL-13, IL-17) in both human and mouse T-cells, and importantly delayed the onset of type 1 diabetes in vivo in female mice when compared to vehicle-treated controls [1]. The study used WWL222 as a structurally distinct comparator for murine experiments, noting that WWL222 (which targets mouse but not human ABHD11) similarly reduced cytokine production in mouse T-cells, confirming that the observed immunomodulatory effects are ABHD11-dependent [2]. A companion Nature Chemical Biology paper (2025) further demonstrated that ML226 treatment for 6 hours in HeLa cells decreased functional lipoylation on the OGDHc-E2 subunit by ~50%, while the glutaryl-lipoyl adduct (Lpglu) increased approximately 3-fold, providing a quantitative pharmacodynamic biomarker for ABHD11 inhibition in cells [3]. These functional effects were recapitulated by genetic ABHD11 depletion, confirming on-target activity.

T-cell immunology ABHD11 autoimmune target validation mitochondrial metabolism

Covalent Irreversible Mechanism Confirmed by Active-Site Serine Carbamoylation

ML226 operates through a covalent, irreversible mechanism of action, carbamoylating the active-site serine nucleophile of ABHD11, as confirmed by mass spectrometry-based ABPP (ABPP-MudPIT) in the NIH Probe Report [1]. The covalent nature of ML226 is evidenced by complete ABHD11 inactivation that persists through extensive washing steps in the in situ assay protocol, and by the observation that pre-treatment with ML226 blocks subsequent FP-rhodamine probe labeling of ABHD11 [1]. This mechanism is shared with ML211 (which carbamoylates LYPLA1/LYPLA2) but is distinct from the reversible inhibitor chemotypes that have been explored for other ABHD family members [2]. The triazole urea scaffold of ML226 is part of a broader pharmacologically privileged chemotype that shows negligible cross-reactivity with non-serine hydrolase protein classes, as demonstrated across the entire triazole urea library [2].

covalent inhibitor mechanism ABHD11 active site labeling triazole urea chemotype

Established Use as an Anti-Probe Control for LYPLA1/LYPLA2 Studies

ML226 was specifically developed and validated as the recommended anti-probe (negative control) for experiments employing the LYPLA1/LYPLA2 dual inhibitor ML211, as formally documented in both the ML211 and ML226 NIH Probe Reports [1]. In this paired experimental design, ML211 inhibits LYPLA1 (IC50 = 17 nM), LYPLA2 (IC50 = 30 nM), and ABHD11 (IC50 = 10 nM), while ML226 selectively inhibits only ABHD11 (IC50 = 15 nM) without affecting LYPLA1 or LYPLA2 activity at concentrations up to 750 nM [2]. By comparing phenotypes elicited by ML211 versus ML226, researchers can computationally subtract ABHD11-dependent effects from LYPLA1/LYPLA2-dependent effects, enabling unambiguous assignment of palmitoyl thioesterase function in cellular pathways including HRAS trafficking and oncogenic signaling [1].

LYPLA1/LYPLA2 palmitoyl thioesterase chemical probe control HRAS depalmitoylation

Procurement-Ready Application Scenarios for ML226: Where This ABHD11 Probe Delivers Definitive Value


Selective Pharmacological Validation of ABHD11 Function in Human T-Cell Immunology

Researchers studying human T-cell effector function and autoimmune disease mechanisms should select ML226 as their primary ABHD11 inhibitor because it is the only chemical probe with validated potency against human ABHD11 (IC50 = 15 nM in vitro) combined with ≥100-fold selectivity over ~20 other serine hydrolases [1]. Unlike WWL222, which is inactive against human ABHD11, ML226 can be used directly in human CD4+ and CD8+ T-cell cultures to assess effects on cytokine production (IFNγ, IL-13, IL-17), sterol metabolism (24,25-EC/LXR axis), and TCA cycle function without species-ortholog concerns [2]. The established in vivo activity in murine T1D models also supports translational experimental pipelines [2].

Anti-Probe Control for ML211-Based Studies of Protein Palmitoylation and LYPLA Biology

For laboratories investigating the roles of LYPLA1 (APT1) and LYPLA2 (APT2) in protein depalmitoylation, HRAS trafficking, or oncogenic signaling using the dual inhibitor ML211, ML226 is an essential paired control reagent as formally recommended by the NIH Molecular Libraries Program [1]. The experimental design requires treating parallel samples with ML211 (inhibits LYPLA1/LYPLA2/ABHD11) and ML226 (inhibits ABHD11 only), then computationally subtracting ABHD11-dependent effects to isolate LYPLA1/LYPLA2-specific phenotypes. Procurement of both probes from the same vendor batch is recommended to ensure consistent purity and vehicle control conditions.

Mitochondrial Metabolism Research: ABHD11-Dependent Lipoyl Deglutarylation and TCA Cycle Regulation

Investigators studying mitochondrial ketoacid dehydrogenase regulation should employ ML226 to specifically probe ABHD11's role as a lipoyl deglutarylating enzyme. ML226 treatment (6 h, HeLa cells) provides a robust pharmacodynamic response: ~50% reduction in functional OGDHc-E2 lipoylation and ~3-fold increase in glutaryl-lipoyl adducts (Lpglu), as quantified by LC-MS [1]. These biochemical readouts have been cross-validated with genetic ABHD11 depletion, confirming on-target activity. This application is uniquely served by ML226, as WWL222 (inactive on human ABHD11) and ML211 (co-inhibits LYPLA1/LYPLA2) would generate confounded metabolic signatures [2].

Chemical Probe Qualification and Assay Development for ABHD11 High-Throughput Screening

Screening facilities and assay development groups requiring a qualified ABHD11 positive control should select ML226 based on its NIH Molecular Libraries Program pedigree, which includes fully documented PubChem bioassays (AID 504507, AID 504482, AID 504505, AID 504520) with detailed protocols for in vitro IC50 determination (7-point 1:3 dilution, 300 nM to 0.3 nM), in situ IC50 determination (4-point 1:3 dilution, 2.5 nM to 75 pM), and multi-concentration selectivity profiling (30, 150, 750 nM) [1]. The availability of these standardized assay protocols, along with the covalent binding mechanism confirmed by ABPP-MudPIT, makes ML226 the most rigorously characterized ABHD11 tool compound for establishing screening cascades and validating hit confirmation assays.

Quote Request

Request a Quote for ML226

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.